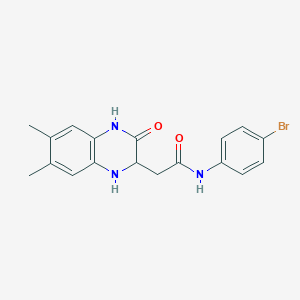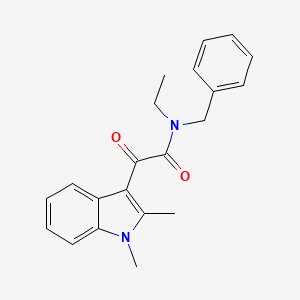
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide involves a multi-step process, as indicated by the related compounds synthesized in the studies provided. In the first study, the synthesis begins with the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, leading to the formation of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides. These compounds are then debenzyled to yield N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are important intermediates for the synthesis of tetrahydroisoquinolines . Although the exact synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is not detailed, the process likely involves similar steps of amine acylation and subsequent modifications to introduce the indole and ethyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide has been confirmed using various spectroscopic techniques. In the second study, the structure of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters was elucidated using elemental analysis, IR, and 1H NMR spectroscopy . The 1H NMR spectrum provided insights into the chemical environment of the protons, such as the methylene group of the amino acid residue and the ethoxy group. These techniques would similarly be applied to confirm the structure of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide, focusing on the characteristic signals of the indole and acetamide moieties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds related to N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide are likely to include acylation, amine alkylation, and debenzylation steps . These reactions are crucial for building the complex molecular architecture of the compound, with each step introducing specific functional groups or structural elements. The reactivity of the indole and acetamide groups would also be of interest, as these could participate in further chemical transformations, potentially leading to a diverse array of derivatives with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide can be inferred from related compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the indole and acetamide groups. The compound's lipophilicity, which affects its ability to cross biological membranes, would be an important property for its potential as a drug candidate. The studies provided do not detail these properties for the specific compound , but the methods used for similar compounds, such as solubility tests and thermal analysis, would be applicable .
Applications De Recherche Scientifique
Chemistry and Pharmacology of Synthetic Opioids
A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, explores their emergence as substances of abuse. These compounds, developed in the 1970s and 1980s, include U-drugs like U-47700, highlighting the importance of monitoring related compounds and the impact of stereochemistry on potency. International early warning systems play a crucial role in tracking these psychoactive substances for risk assessments and toxicological detection (Sharma et al., 2018).
Indole Synthesis Techniques
Indole alkaloids, such as those derived from tryptophan, have inspired the development of new synthesis methods. A comprehensive classification of indole syntheses is proposed, focusing on the last bond formed in the indole ring. This review illuminates the historical and contemporary approaches to indole construction, noting significant contributions across nine strategies. It emphasizes the importance of systematic classification to avoid duplication and foster advancements in indole synthesis (Taber & Tirunahari, 2011).
Biological Effects of Acetamide Derivatives
The toxicological profiles of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been reviewed, showcasing their commercial importance and biological effects. This update emphasizes the variability in biological responses among these chemicals, based on their usage and potential health impacts, underscoring the need for continuous evaluation of their effects on human health and the environment (Kennedy, 2001).
Tryptamine Derivatives: Recreational Use and Toxicity
A review of tryptamines and their derivatives, including their structure, effects, pharmacology, and toxicity, highlights the diversity and potential risks associated with these compounds. Tryptamines, including DMT and psilocybin, exhibit varied hallucinogenic properties, necessitating comprehensive analysis to understand their impact on public health and safety (Tittarelli et al., 2014).
Advanced Oxidation Processes for Acetaminophen Degradation
A study on the degradation of acetaminophen via advanced oxidation processes (AOPs) explores kinetics, mechanisms, and biotoxicity of by-products. This research aids in understanding the environmental impact of pharmaceutical pollutants and contributes to the development of effective treatment methods to mitigate risks to ecosystems (Qutob et al., 2022).
Propriétés
IUPAC Name |
N-benzyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(14-16-10-6-5-7-11-16)21(25)20(24)19-15(2)22(3)18-13-9-8-12-17(18)19/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVARHDZWQVWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2523270.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2523272.png)
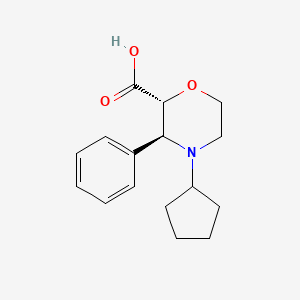
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)

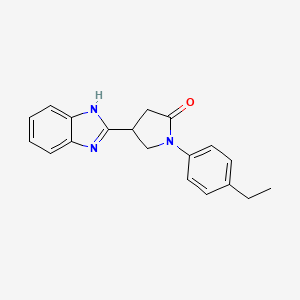
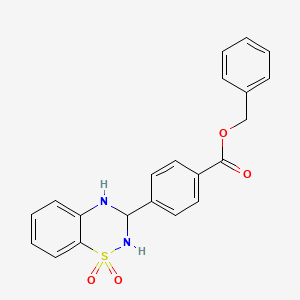
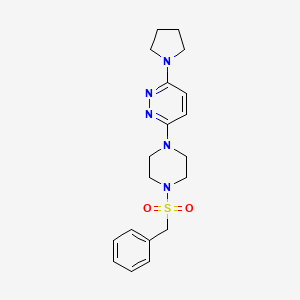
![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)


